2-(Pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine-8-carboxylic acid
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Overview
Description
2-(Pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a pyrrolidin-1-ylmethyl substituent at the 2-position and a carboxylic acid group at the 8-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine-8-carboxylic acid typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient method for synthesizing imidazo[1,2-a]pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the imidazo[1,2-a]pyridine core .
Scientific Research Applications
2-(Pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine-8-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. For instance, in the context of tuberculosis treatment, it has been shown to inhibit key enzymes involved in the bacterial cell wall synthesis, thereby exerting its antibacterial effects . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to the desired therapeutic outcome.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine-8-carboxylic acid: This compound shares the imidazo[1,2-a]pyridine core but lacks the pyrrolidin-1-ylmethyl substituent.
N-(prop-2-yn-1-ylamino)pyridines: These compounds are precursors in the synthesis of imidazo[1,2-a]pyridine derivatives.
Uniqueness
2-(Pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the pyrrolidin-1-ylmethyl group enhances its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-13(18)11-4-3-7-16-9-10(14-12(11)16)8-15-5-1-2-6-15/h3-4,7,9H,1-2,5-6,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLXARCHGFRGSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CN3C=CC=C(C3=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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